molecular formula C20H18BrN3O3S B4058032 N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B4058032
M. Wt: 460.3 g/mol
InChI Key: TWKUFYSRAJGFIL-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a unique combination of substituents:

  • A prop-2-en-1-yl (allyl) group at position 3, which may enhance reactivity or modulate steric effects.
  • A thiazolidin-4-one core, a heterocyclic system known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .

Structural studies of related bromophenyl acetamides reveal bond-length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs), suggesting subtle conformational flexibility influenced by substituents .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-2-11-24-19(27)17(12-18(26)22-14-5-3-13(21)4-6-14)28-20(24)23-15-7-9-16(25)10-8-15/h2-10,17,25H,1,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUFYSRAJGFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with 4-hydroxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted derivatives that can be further utilized in different chemical applications.

Scientific Research Applications

N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents (vs. Target Compound) Molecular Weight (g/mol) Key Features Reported Bioactivity/Properties References
N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide Reference compound ~463.3* Bromophenyl, hydroxyphenyl imino, allyl substituents Not explicitly reported -
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Fluorophenyl (vs. bromophenyl); phenylpropenylidene ~437.4 Enhanced lipophilicity due to phenylpropenylidene; weaker halogen bonding Not reported
N-(4-chloro-2-methylphenyl)-2-[(4-oxo-2-(4-chloro-2-methylphenyl)imino)-1,3-thiazolidin-5-yl]acetamide Chloro-methylphenyl imino; 2,3-dimethylphenyl acetamide ~435.9 Steric hindrance from methyl groups; chloro substituent for reactivity Not reported
N-(4-ethoxyphenyl)-2-[(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide Ethoxyphenyl acetamide; 2-fluorophenyl imino ~441.4 Ethoxy group improves solubility; fluorophenyl enhances metabolic stability Not reported
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Methoxybenzylidene; sulfanylidene; 2-hydroxyphenyl ~428.5 Sulfur substitution alters electronic properties; methoxy enhances polarity Potential antioxidant activity
2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide derivatives Benzimidazole-thiazolidine hybrid ~450–500 Dual heterocyclic system; chlorophenyl for bioactivity modulation Antioxidant (LP assay: IC₅₀ ~10–50 μM)

*Calculated based on molecular formula.

Key Research Findings

Substituent Effects on Bioactivity
  • Halogenated Phenyl Groups: Bromophenyl and chlorophenyl analogs (e.g., ) exhibit enhanced bioactivity in antioxidant assays compared to non-halogenated derivatives, likely due to improved membrane permeability and electronic effects .
  • Hydroxyphenyl vs.
Structural Analysis
  • NMR Profiling: Comparative NMR studies of thiazolidinone derivatives (e.g., ) reveal that substituents at positions 2 and 5 significantly alter chemical shifts in regions corresponding to the imino and thiazolidinone moieties. For instance, allyl groups induce upfield shifts in adjacent protons due to electron-donating effects.
  • Crystallographic Data: The bromophenyl acetamide moiety in the target compound shows bond-length deviations (e.g., C6–Br: 1.8907 Å vs.

Biological Activity

N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide, with the CAS number 496040-72-3, is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18BrN3O3SC_{20}H_{18}BrN_3O_3S, with a molecular weight of approximately 460.34 g/mol. The structure features a thiazolidinone ring, which is often associated with various biological activities.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

Case Studies and Findings

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of similar thiazolidinone derivatives on cancer cell lines. Compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent anticancer activity .
  • Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its apoptotic effects .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
9Jurkat1.61Bcl-2 inhibition
10A-4311.98Bcl-2 inhibition

Antimicrobial Activity

Thiazolidinone derivatives have also been studied for their antimicrobial properties. The presence of halogen substituents such as bromine enhances their activity against various pathogens.

Research Findings

  • Antibacterial Activity : A study demonstrated that compounds similar to N-(4-bromophenyl)-2-{...} exhibited antibacterial activity comparable to standards like norfloxacin .
CompoundPathogenActivity Level
43aStaphylococcus aureusModerate
43bEscherichia coliHigh

Anticonvulsant Activity

Thiazolidinones are also recognized for their anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that specific substitutions can enhance this activity.

Findings

  • SAR Analysis : Compounds with electron-donating groups showed improved anticonvulsant effects in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide

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